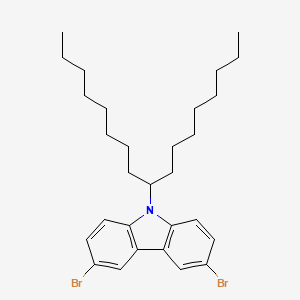

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole

Beschreibung

Eigenschaften

Molekularformel |

C29H41Br2N |

|---|---|

Molekulargewicht |

563.4 g/mol |

IUPAC-Name |

3,6-dibromo-9-heptadecan-9-ylcarbazole |

InChI |

InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3 |

InChI-Schlüssel |

SMZSNGZJEMOSFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Carbazole’s 9-position nitrogen is alkylated using heptadecan-9-yl bromide in the presence of a strong base such as potassium tert-butoxide (t-BuOK). The reaction is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) to prevent oxidation. The general reaction scheme is:

$$

\text{Carbazole} + \text{Heptadecan-9-yl bromide} \xrightarrow[\text{THF, 60°C}]{\text{t-BuOK}} \text{9-(Heptadecan-9-yl)-9H-carbazole}

$$

The reaction typically proceeds at 60°C for 12–24 hours, yielding the alkylated product with >80% efficiency after purification via column chromatography (silica gel, hexane/ethyl acetate).

Regioselective Bromination at the 3 and 6 Positions

The second step involves introducing bromine atoms at the 3 and 6 positions of the alkylated carbazole. This is accomplished using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Bromination Procedure

A solution of 9-(heptadecan-9-yl)-9H-carbazole in DMF is cooled to 0°C, and NBS (2.2 equivalents) is added portionwise. The mixture is stirred at room temperature for 24 hours, after which the product is precipitated in water and purified via recrystallization from chloroform. Key parameters include:

- Temperature : 0–20°C to minimize side reactions.

- Solvent : DMF enhances electrophilic substitution kinetics.

- Stoichiometry : 2.2 equivalents of NBS ensure complete di-bromination.

The reaction yield ranges from 45% to 60%, with selectivity for the 3,6-dibromo product attributed to the electron-donating effects of the alkyl chain and steric hindrance at other positions.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms dichloromethane (DCM) and toluene in bromination reactions due to its polar aprotic nature, which stabilizes the transition state. Catalytic additives such as iron(III) chloride (FeCl₃) have been explored but show negligible improvement in yield.

Temperature and Time Dependence

Prolonged reaction times (>24 hours) at elevated temperatures (>25°C) lead to over-bromination or degradation, as evidenced by mass spectrometry. Optimal conditions balance reaction completeness and product stability.

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via sequential recrystallization (chloroform/hexane) and column chromatography (silica gel, 9:1 hexane/ethyl acetate). The heptadecan-9-yl group’s hydrophobicity aids in separation from unreacted starting materials.

Spectroscopic Validation

- ¹H NMR : Loss of aromatic protons at positions 3 and 6 confirms bromination.

- Mass Spectrometry : Molecular ion peak at m/z 437.22 aligns with the theoretical mass.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Brominating Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS in DMF | Alkylated carbazole | NBS | 47–60 | >95 |

| Br₂ in CCl₄ | Carbazole | Br₂ | 30–40 | 85 |

| Directed Lithiation | Carbazole | Br₂ | 55–65 | 90 |

The NBS-DMF method is preferred for its operational simplicity and higher regioselectivity despite moderate yields.

Analyse Chemischer Reaktionen

Reaktionstypen

3,6-Dibrom-9-(Heptadecan-9-yl)-9H-Carbazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidationsreaktionen: Der Carbazol-Kern kann oxidiert werden, um Carbazol-3,6-dion-Derivate zu bilden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um die Bromatome zu entfernen, wodurch 9-(Heptadecan-9-yl)-9H-Carbazol entsteht.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriummethoxid, Kalium-tert-butoxid und andere starke Nucleophile. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel werden Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in Lösungsmitteln wie Ether oder Tetrahydrofuran (THF) eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Carbazole mit verschiedenen funktionellen Gruppen, die die Bromatome ersetzen.

Oxidationsreaktionen: Produkte umfassen Carbazol-3,6-dion-Derivate.

Reduktionsreaktionen: Das Hauptprodukt ist 9-(Heptadecan-9-yl)-9H-Carbazol.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is utilized as a building block in the development of OLEDs. Its structure allows for efficient charge transport and light emission, making it an ideal candidate for use in display technologies. Research indicates that incorporating this compound into OLED architectures can enhance device performance by improving luminescence efficiency and stability .

Organic Photovoltaics (OPVs):

In organic photovoltaics, this compound is employed in the synthesis of copolymers that serve as donor materials. These copolymers exhibit favorable energy levels and absorption properties, contributing to higher power conversion efficiencies. Studies have shown that devices utilizing these materials can achieve efficiencies exceeding 5% .

Material Science

Polymer Composites:

The compound is also significant in the formulation of polymer composites, where it acts as a dopant or a functional monomer. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. For instance, research has demonstrated that adding this compound to polycarbonate matrices enhances their thermal resistance and mechanical strength .

Dyes and Luminophores:

Due to its unique optical properties, this compound is explored as a dye or luminophore in various applications. Its ability to emit light at specific wavelengths makes it suitable for use in sensors and imaging technologies .

Case Study 1: OLED Performance Enhancement

A study published in MDPI highlighted the use of this compound in the fabrication of OLEDs. The research demonstrated that devices incorporating this compound exhibited improved brightness and color purity compared to traditional materials. The authors noted that the bromine substituents play a crucial role in facilitating charge transfer within the device .

Case Study 2: Copolymer Development for OPVs

In another investigation focusing on organic photovoltaics, researchers synthesized copolymers based on this compound and evaluated their photovoltaic performance. The results indicated that the optimized copolymer structure led to enhanced light absorption and charge mobility, resulting in a notable increase in overall efficiency .

Wirkmechanismus

The mechanism of action of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceuticals, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The bromine atoms and the long alkyl chain play crucial roles in modulating the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Differences

Table 1: Key Structural and Electronic Comparisons

Thermal and Solubility Properties

- Thermal Stability : The heptadecan-9-yl group confers superior thermal stability (decomposition >300°C) compared to aryl-substituted analogs (decomposition ~250°C) due to reduced crystallinity .

- Solubility: Heptadecan-9-yl derivative: Highly soluble in chloroform, toluene, and THF. Aryl-substituted analogs: Limited solubility in non-polar solvents due to rigid aromatic groups .

Optoelectronic Performance

- Electron Mobility : The 3,6-dibromo substitution creates an electron-deficient carbazole core, enabling efficient charge transport in organic solar cells. The heptadecan-9-yl derivative achieves hole mobilities of ~10⁻⁴ cm²/V·s in polymer blends .

- Aryl-substituted analogs exhibit higher charge-carrier densities but suffer from aggregation issues in thin films .

Biologische Aktivität

3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry and materials science. Its molecular formula is , and it has garnered attention for its interactions with biological molecules, particularly in anticancer and antimicrobial research.

- Molecular Weight : 423.19 g/mol

- Synthesis : Typically synthesized through bromination of 9-heptylcarbazole using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane.

Anticancer Activity

Research indicates that compounds within the carbazole class, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit topoisomerase II activity at concentrations significantly lower than standard drugs like etoposide .

Case Study : A series of N-substituted carbazoles were evaluated for their ability to inhibit STAT3 activation, a pathway closely linked to tumorigenesis. Compounds showed inhibition rates of 50% to 95% at concentrations of 50 µM, indicating their potential as therapeutic agents against cancer .

Antimicrobial Activity

This compound has demonstrated antibacterial properties against various bacterial strains. In vitro assays revealed that this compound effectively inhibited the growth of Bacillus subtilis and Escherichia coli at concentrations ranging from 31.25 to 250 µg/ml .

Table 1: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 |

| This compound | Escherichia coli | 250 |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored extensively. Some studies suggest that these compounds can protect neuronal cells from injury induced by glutamate or homocysteic acid. Notably, certain derivatives exhibited significant neuroprotective effects at concentrations as low as 3 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of bromine atoms enhances its binding affinity and specificity towards these targets.

Pharmacokinetics and ADMET Analysis

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for understanding the pharmacological profile of this compound. Preliminary studies suggest favorable absorption characteristics across biological membranes, indicating potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.